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Compound of Interest

Compound Name: 2-Amino-3,3-dimethylbutan-1-ol

Cat. No.: B1275762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

amino alcohol, 2-Amino-3,3-dimethylbutan-1-ol. This compound serves as a valuable

building block in pharmaceutical and materials science research. This document collates

available experimental and predicted spectroscopic data to facilitate its identification,

characterization, and application in research and development.

Chemical Structure and Properties
IUPAC Name: 2-Amino-3,3-dimethylbutan-1-ol

Molecular Formula: C₆H₁₅NO[1]

Molecular Weight: 117.19 g/mol [1][2]

CAS Number: 3907-02-6[1][2]

Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 2-Amino-3,3-dimethylbutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Spectral Data for 2-Amino-3,3-dimethylbutan-1-ol Hydrochloride in DMSO-

d₆

Chemical Shift (δ)
ppm

Number of Protons Multiplicity Assignment

~1.02 9H Singlet (s) -C(CH₃)₃

Data Not Available 1H Not Available -CH(NH₂)CH₂OH

Data Not Available 2H Not Available -CH₂OH

Data Not Available 1H Not Available -CH₂OH

Data Not Available 3H Not Available -NH₃⁺

Note: The provided data is for the hydrochloride salt, which accounts for the NH₃⁺ signal. The

chemical shifts for the methine, methylene, and hydroxyl protons are not readily available in the

searched literature.[2] A prominent singlet for the nine equivalent protons of the tert-butyl group

is a characteristic feature of this compound's ¹H NMR spectrum.[2]

Table 2: ¹³C NMR Spectral Data for 2-Amino-3,3-dimethylbutan-1-ol

Chemical Shift (δ) ppm Assignment Data Source

Data Not Available C(CH₃)₃

~26.6 -C(CH₃)₃ Predicted

Data Not Available -CH(NH₂)CH₂OH

Data Not Available -CH₂OH

Note: While a ¹³C NMR spectrum is available on PubChem, specific chemical shift values are

not provided in the search results.[1] The chemical shift for the methyl carbons of the tert-butyl

group is a predicted value.[2] The spectrum is expected to show distinct peaks for the

quaternary carbon, the three equivalent methyl carbons of the tert-butyl group, the chiral

methine carbon, and the methylene carbon.[2]
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Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum for the (S)-enantiomer of 2-Amino-3,3-
dimethylbutan-1-ol is available from Sigma-Aldrich. While the full spectrum is not publicly

available, the characteristic absorption bands for the functional groups present in the molecule

are expected in the following regions:

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description

3400-3200 O-H stretch
Broad, characteristic of

alcohols

3400-3300 N-H stretch Primary amine

2960-2850 C-H stretch Aliphatic

1650-1580 N-H bend Primary amine scissoring

1200-1000 C-O stretch Primary alcohol

1200-1100 C-N stretch Aliphatic amine

Mass Spectrometry (MS)
An experimental mass spectrum for 2-Amino-3,3-dimethylbutan-1-ol is not readily available.

However, predicted fragmentation patterns under electron ionization (EI) are presented below.

Table 4: Predicted Mass Spectrometry Data

m/z Value Ion/Fragment Formula Description

117.12 [C₆H₁₅NO]⁺ Molecular Ion (M⁺)

86.10 [C₅H₁₂N]⁺
Loss of the hydroxymethyl

group (-CH₂OH)

44.05 [C₂H₆N]⁺
Alpha-cleavage, loss of the

tert-butyl group
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Note: These m/z values are predicted and may vary slightly in an experimental spectrum.[2]

For the hydrochloride salt, Electrospray Ionization (ESI) mass spectrometry would be expected

to show a prominent [M+H]⁺ ion.[2]

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this specific

compound are not widely published. However, the following sections describe generalized

methodologies for obtaining NMR, IR, and MS data for amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of an amino alcohol is as follows:

Sample Preparation:

Dissolve approximately 5-10 mg of the amino alcohol in a suitable deuterated solvent

(e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts,

particularly for exchangeable protons (OH and NH₂).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: A 300-500 MHz NMR spectrometer.

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Acquisition Parameters:

Number of scans: 16-64 (depending on sample concentration).

Relaxation delay (d1): 1-5 seconds.

Acquisition time: 2-4 seconds.

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct

the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal
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standard (e.g., TMS).

Instrument Parameters (¹³C NMR):

Spectrometer: A 75-125 MHz NMR spectrometer.

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

Acquisition Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay (d1): 2-5 seconds.

Processing: Similar to ¹H NMR, apply a Fourier transform and phase correction.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy
ATR-IR is a convenient technique for obtaining the infrared spectrum of solid or liquid samples

with minimal preparation.

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid or liquid 2-Amino-3,3-dimethylbutan-1-ol sample

directly onto the crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.
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Acquisition Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Collection: Record a background spectrum of the empty ATR crystal first, followed by

the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
The following outlines a general procedure for obtaining a mass spectrum using electrospray

ionization (ESI), which is suitable for polar molecules like amino alcohols.

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible

with ESI, such as methanol, acetonitrile, or a mixture of these with water. A small amount

of formic acid (e.g., 0.1%) is often added to promote protonation in positive ion mode.

Instrument Parameters (ESI-MS):

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a

quadrupole, time-of-flight, or ion trap analyzer).

Ionization Mode: Positive ion mode to observe the [M+H]⁺ ion.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a

syringe pump at a low flow rate (e.g., 5-10 µL/min).

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage,

and source temperature to achieve a stable and abundant signal for the ion of interest.
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Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-

200).

Collision-Induced Dissociation (CID): To obtain fragmentation data (MS/MS), select the

precursor ion ([M+H]⁺) and subject it to CID with a collision gas (e.g., argon) at varying

collision energies.

Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2-Amino-3,3-dimethylbutan-1-ol.
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway
This diagram illustrates a plausible fragmentation pathway for 2-Amino-3,3-dimethylbutan-1-
ol in mass spectrometry.
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Molecular Ion

Fragment 1 Fragment 2

[C₆H₁₅NO]⁺
(m/z = 117)
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(m/z = 86)

-CH₂OH

[C₂H₆N]⁺
(m/z = 44)

-C(CH₃)₃

Click to download full resolution via product page

Caption: Predicted MS fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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